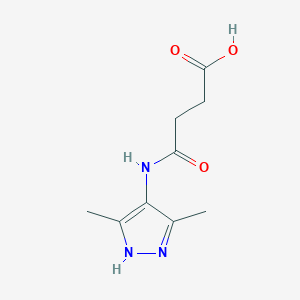

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-5-9(6(2)12-11-5)10-7(13)3-4-8(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIBDFGWJPSLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and oxobutanoic acid groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the amino group at the 4-position. This can be achieved using reagents such as hydrazines and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with other pyrazole derivatives, such as:

- 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: A brominated pyrazole linked to pyrimidine. Unlike the target compound, this analog lacks the oxobutanoic acid group, resulting in higher logP (2.5 vs. 1.2) and reduced aqueous solubility .

- PROTAC-2 Pyrazole Derivative: A PROTAC molecule incorporating a 3,5-dimethyl-1H-pyrazol-4-yl group. Here, the pyrazole serves as a kinase-binding domain, while the oxobutanoic acid in the target compound could theoretically act as a linker or solubility enhancer .

Physicochemical Properties

The table below compares key properties:

| Compound | Molecular Weight | logP | Aqueous Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 255.27 | 1.2 | 15.6 | Pyrazole, oxobutanoic acid |

| 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | 230.05 | 2.5 | 5.3 | Bromopyrazole, pyrimidine |

| PROTAC-2 Pyrazole Derivative | 985.42 | 3.8 | <1 | Pyrazole, chloro-pyrimidine, PROTAC |

Key Observations :

- The target compound’s oxobutanoic acid group enhances solubility compared to brominated analogs, making it more suitable for biological applications requiring aqueous stability .

- The dimethyl groups on the pyrazole likely improve metabolic stability by blocking oxidation sites, a feature absent in non-methylated analogs .

Biological Activity

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.29 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that compounds containing pyrazole rings exhibit significant antioxidant properties. In vitro studies have shown that derivatives of pyrazole can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory activity. Molecular docking studies suggest that it can inhibit specific pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound demonstrated moderate antibacterial activity in agar diffusion assays against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological effects of this compound are thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : Its antioxidant properties suggest that it can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Modulation of Cell Signaling : It may influence cell signaling pathways related to inflammation and apoptosis.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation in treated cells compared to controls, highlighting the compound's potential as a therapeutic agent in oxidative stress conditions .

Study 2: Anti-inflammatory Effects

In a controlled in vivo study, the compound was administered to mice subjected to an inflammatory model induced by lipopolysaccharide (LPS). The results showed a marked decrease in edema and inflammatory markers in treated groups versus controls. Histological analysis confirmed reduced infiltration of inflammatory cells in tissues.

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial activity revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess the efficacy against these pathogens .

Data Summary Table

| Biological Activity | Observations |

|---|---|

| Antioxidant | Significant reduction in lipid peroxidation; effective ROS scavenger |

| Anti-inflammatory | Decreased edema and inflammatory markers in LPS-induced mice |

| Antimicrobial | Effective against S. aureus and E. coli; determined MIC values |

Q & A

Q. What are the optimal synthetic routes for 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 3,5-dimethyl-1H-pyrazol-4-amine with succinic anhydride derivatives. Key steps include controlling temperature (e.g., reflux in THF or DMF) and using catalysts like DMAP for amide bond formation . Purity optimization requires flash chromatography and HPLC analysis (>95% purity thresholds) . Reaction monitoring via TLC or inline spectroscopy is critical to minimize side products like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

1H/13C NMR identifies proton environments (e.g., pyrazole NH at δ 10-12 ppm, carboxylic acid protons at δ 12-14 ppm) . Discrepancies in integration or splitting patterns may arise from tautomerism or impurities; these are resolved by 2D NMR (COSY, HSQC) or spiking with authentic samples . HPLC-MS confirms molecular weight (MW calc. 239.24 g/mol) and detects trace impurities .

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is used for small-molecule refinement. Key steps:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to the pyrazole moiety’s affinity for ATP-binding pockets . Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, A549) at 10–100 μM concentrations. Include controls for cytotoxicity (e.g., cisplatin) and solvent effects (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can computational modeling predict binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina, Glide) against crystallographic protein structures (PDB IDs: 1M17, 2ITO) identifies key interactions (e.g., H-bonding with pyrazole NH, hydrophobic contacts with dimethyl groups). MD simulations (GROMACS) assess stability over 100 ns trajectories . Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What strategies resolve contradictions in SAR studies when modifying the pyrazole or oxobutanoic acid moieties?

Systematic variation of substituents (e.g., replacing 3,5-dimethyl with halogens) followed by PCA analysis of bioactivity data isolates critical regions . Use QSAR models (CoMFA or CoMSIA) to correlate logP, polar surface area, and IC50 values . Confounding factors (e.g., solubility) are addressed via forced degradation studies (acid/base hydrolysis) .

Q. How do polymorphism and crystal packing affect physicochemical properties?

Screen polymorphs via slurry crystallization in solvents (ethanol/water mixtures). Characterize forms using PXRD (e.g., Form I vs. II) and DSC (melting point variations). Solubility differences (>2-fold in pH 7.4 buffer) impact bioavailability and require dissolution testing .

Q. What advanced analytical methods detect degradation products under stressed conditions?

LC-QTOF-MS identifies oxidation products (e.g., hydroxylation at the pyrazole ring) under ICH Q1A guidelines (40°C/75% RH for 4 weeks) . Quantify impurities against EP/USP standards (e.g., 4-cyclohexylbutanoic acid analogs) .

Methodological Tables

Table 1: Key Synthetic Parameters

Table 2: Spectral Benchmarks

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.25 (s, 6H, CH3) | 3,5-dimethyl groups |

| HPLC (C18 column) | tR = 8.2 min | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.